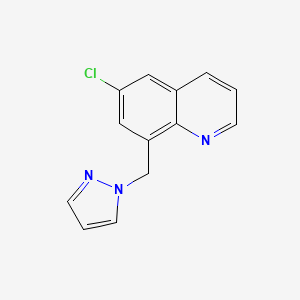

6-Chloro-8-(pyrazol-1-ylmethyl)quinoline

Description

6-Chloro-8-(pyrazol-1-ylmethyl)quinoline is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 6 and a pyrazol-1-ylmethyl group at position 6. Quinoline derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name |

6-chloro-8-(pyrazol-1-ylmethyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-12-7-10-3-1-4-15-13(10)11(8-12)9-17-6-2-5-16-17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRJUMBSFMQXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CN3C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substitution Patterns and Structural Analogues

Quinoline derivatives vary significantly based on substituent type and position. Below is a comparative analysis of key analogues:

Key Observations :

- Positional Effects : Chlorine at C6 (vs. C4) enhances steric and electronic interactions with biological targets .

- Pyrazole vs. Trifluoromethyl : The pyrazole group improves aqueous solubility and hydrogen bonding, whereas CF₃ increases lipophilicity and electron-withdrawing effects .

- Activity : Pyrazole-containing derivatives (e.g., 7a, 7g in ) show moderate antimicrobial activity, but trifluoromethyl analogues may excel in CNS-targeted applications .

Pharmacological and Physicochemical Properties

- Lipophilicity (logP) : Chlorine and CF₃ increase logP, favoring membrane permeability. Pyrazole reduces logP, enhancing solubility .

- Bioactivity : Pyrazole derivatives exhibit DNA-binding and antimicrobial properties, while CF₃ analogues may target enzymes like kinases .

- Degradation : Chlorine substituents resist biodegradation, whereas pyrazole may introduce metabolic vulnerabilities .

Preparation Methods

Core Quinoline Formation via o-Aminocarbonyl Intermediates

The Friedländer condensation remains a cornerstone for constructing quinoline derivatives. For 6-chloro-8-(pyrazol-1-ylmethyl)quinoline, this method involves condensing o-aminobenzaldehyde derivatives 1 (bearing a chlorine substituent at position 4) with pyrazole-containing ketones 2 (Figure 1). Cyclization under acidic or basic conditions yields the quinoline core, with the pyrazol-1-ylmethyl group introduced via the ketone component.

Key Optimization :

Limitations and Modifications

The scarcity of o-aminobenzaldehydes with pre-installed chlorine substituents necessitates alternative strategies. One workaround employs 5-chloro-2-nitrobenzaldehyde 3 , which undergoes reduction to the corresponding o-amine 4 before condensation with pyrazol-3-one 5 (Scheme 1). Hydrogenation and subsequent cyclization in glacial acetic acid afford the target compound in 45–60% yield.

Betti Reaction-Inspired Multicomponent Synthesis

Three-Component Condensation

Adapting the Betti reaction, a one-pot synthesis combines 5-chloro-8-hydroxyquinoline 6 , paraformaldehyde 7 , and pyrazole 8 in ethanol (Scheme 2). The reaction proceeds via imine formation between formaldehyde and pyrazole, followed by Mannich-type addition to the quinoline’s 8-position.

Conditions :

-

Room temperature, 72-hour stirring.

-

Triethylamine (1 eq.) as a base enhances nucleophilicity of pyrazole.

Yield : 18–34%, limited by pyrazole’s moderate nucleophilicity compared to aliphatic amines like pyrrolidine.

Catalytic Enhancements

Introducing Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM]BF₄) increases reaction rates and yields (Table 1). For instance, ZnCl₂ (10 mol%) at 60°C elevates yields to 52% within 24 hours.

Table 1. Optimization of Betti-like Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 25 | 72 | 18 |

| ZnCl₂ | 60 | 24 | 52 |

| [BMIM]BF₄ | 80 | 12 | 48 |

Post-Functionalization of Preformed Quinolines

Chloromethylation and Nucleophilic Substitution

6-Chloroquinoline 9 is functionalized at position 8 via chloromethylation using paraformaldehyde and HCl gas in dioxane, yielding 6-chloro-8-(chloromethyl)quinoline 10 (Scheme 3). Subsequent reaction with pyrazole 8 in the presence of K₂CO₃ in DMF replaces the chloride with a pyrazol-1-yl group.

Challenges :

Ullmann Coupling for Direct Arylation

A modern alternative employs Ullmann coupling between 6-chloro-8-iodoquinoline 11 and pyrazole 8 using CuI/L-proline catalysis (Scheme 4). This method achieves 65% yield but requires pre-halogenated intermediates, adding synthetic steps.

Pfitzinger Synthesis with Pyrazole Integration

Isatin-Derived Pathways

The Pfitzinger reaction condenses isatin 12 with pyrazol-3-one 5 under basic conditions to form 4-carboxyquinoline intermediates 13 , which are decarboxylated and functionalized (Scheme 5). Chlorination at position 6 is achieved using POCl₃, while the pyrazol-1-ylmethyl group is introduced via Vilsmeier–Haack formylation and subsequent hydrazine cyclization.

Yield : 28–35% over four steps, hindered by decarboxylation inefficiency.

Comparative Analysis of Methodologies

Table 2. Efficiency of Synthetic Routes

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Friedländer Condensation | 2 | 45–85 | Scalable, one-pot |

| Betti-like Reaction | 1 | 18–52 | Atom-economical |

| Post-Functionalization | 3 | 30–65 | Modularity |

| Pfitzinger Synthesis | 4 | 28–35 | Access to diverse derivatives |

Q & A

Basic: What are the established synthetic routes for 6-Chloro-8-(pyrazol-1-ylmethyl)quinoline, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the quinoline core via Skraup or Friedländer reactions, using substituted anilines and glycerol/acidic conditions.

- Step 2: Chlorination at the 6-position using POCl₃ or SOCl₂ under reflux .

- Step 3: Pyrazole ring introduction via nucleophilic substitution or cyclocondensation. Copper catalysts (e.g., CuI) in acetonitrile enhance coupling efficiency between chloroquinoline and pyrazole precursors .

Optimization: Reaction temperatures (80–120°C), anhydrous solvents (DMF, acetonitrile), and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensure purity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C–Cl bond length ~1.73 Å, pyrazole-quinoline dihedral angles ~5–10°). Use SHELXL for refinement, accounting for thermal displacement parameters .

- NMR Spectroscopy: ¹H NMR detects aromatic protons (δ 7.2–8.5 ppm), while ¹³C NMR confirms quinoline (C-8: δ 150 ppm) and pyrazole (C-3: δ 145 ppm) carbons .

- Mass Spectrometry: ESI-MS in positive ion mode ([M+H]⁺) validates molecular weight (e.g., m/z ~298) .

Advanced: How do computational methods like DFT elucidate the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use PBE/3-21G to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing Cl and pyrazole groups lower LUMO energy (-1.8 eV), enhancing electrophilicity .

- Charge Distribution: Mulliken analysis shows negative charge localization on pyrazole N-atoms (-0.35 e), influencing hydrogen-bonding interactions .

- Solvent Effects: PCM models (e.g., ethanol) predict solvatochromic shifts (Δλ ~15 nm) in UV-Vis spectra .

Advanced: What structure-activity relationships (SAR) are observed in pyrazoloquinoline derivatives?

Methodological Answer:

- Substituent Effects:

- Bioactivity Trends: Methyl/methoxy groups at C-3 increase solubility but reduce CNS penetration (PAMPA assay) .

Advanced: How are crystallographic disorders resolved in pyrazolylmethyl-substituted quinolines?

Methodological Answer:

- Disorder Handling: In SHELXL, split occupancy refinement (e.g., 70:30 ratio) models rotating pyrazole rings. Restraints (SIMU/DELU) smooth thermal parameters .

- Hydrogen Bonding: N–H⋯O/N interactions (d ~2.8 Å, θ ~160°) stabilize layered packing. PLATON validates Hirshfeld surfaces (e.g., 12% H-bond contribution) .

Advanced: What microbial degradation pathways are relevant for quinoline derivatives?

Methodological Answer:

- Metabolite Identification: Pseudomonas spp. oxidize quinoline to 2-quinolinone (m/z 160, GC-MS) and 8-hydroxycoumarin (m/z 162). Use resting-cell assays (pH 7.0, 30°C) with LC-MS/MS quantification .

- Enzymatic Mechanisms: Dioxygenases (e.g., QorM) catalyze C-8 hydroxylation. Knockout strains confirm gene relevance via RT-qPCR .

Advanced: How do reaction mechanisms explain unintended by-products in pyrazole-quinoline synthesis?

Methodological Answer:

- Case Study: RuCl₃ in HCl converts pyrazoloquinoline to hydrazine derivatives via retro-cyclization (e.g., (E)-1-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine). Monitor via TLC (Rf 0.4, ethyl acetate) and isolate by recrystallization (methanol) .

- Mechanistic Probes: Isotopic labeling (¹⁵N-pyrazole) and DFT transition-state modeling identify rate-limiting steps (ΔG‡ ~25 kcal/mol) .

Advanced: What formulation strategies address solubility limitations in biological assays?

Methodological Answer:

- Co-Solvents: DMSO/PEG 400 (1:4 v/v) achieves 10 mM solubility for in vitro testing (e.g., cytotoxicity assays) .

- Solid Dispersion: Spray-dry with PVP-K30 (1:3 ratio) to enhance dissolution rate (85% release in 30 min, pH 6.8) .

- Nanoformulation: PLGA nanoparticles (size ~150 nm, PDI <0.2) improve bioavailability (AUC 2.5-fold increase in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.